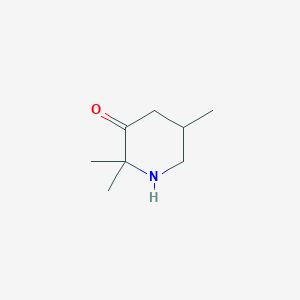

2,2,5-Trimethylpiperidin-3-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

103634-57-7 |

|---|---|

Fórmula molecular |

C8H15NO |

Peso molecular |

141.21 g/mol |

Nombre IUPAC |

2,2,5-trimethylpiperidin-3-one |

InChI |

InChI=1S/C8H15NO/c1-6-4-7(10)8(2,3)9-5-6/h6,9H,4-5H2,1-3H3 |

Clave InChI |

PGAQZIHGDJNNQZ-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C(NC1)(C)C |

SMILES canónico |

CC1CC(=O)C(NC1)(C)C |

Sinónimos |

2,2,5-Trimethyl-3-piperidinone |

Origen del producto |

United States |

Synthetic Methodologies for 2,2,5 Trimethylpiperidin 3 One and Its Analogs

Historical Context of Substituted Piperidinone Synthesis

The development of synthetic routes to substituted piperidinones has been a long-standing area of research. Early efforts were driven by the need to access alkaloids and other natural products containing the piperidine (B6355638) moiety. These initial methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope. The importance of the piperidinone core as a versatile building block for more complex molecules spurred the continuous development of more efficient and milder synthetic protocols.

Classical Synthetic Routes to Piperidinone Structures

Classical approaches to the synthesis of piperidinone structures have traditionally relied on well-established organic reactions, primarily focusing on condensation and cyclization strategies.

Condensation reactions have been a cornerstone in the formation of the piperidinone ring. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a dicarboxylic acid ester, has been historically employed to form five- and six-membered rings, including piperidinones. Another classical approach involves the Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. These methods, while foundational, often require strong bases and can suffer from side reactions, limiting their applicability for complex or sensitive substrates.

Various cyclization strategies have been developed to construct the piperidinone scaffold. Reductive amination of keto-esters or keto-acids, followed by intramolecular cyclization, has been a common method. Additionally, the Pictet-Spengler reaction, while more commonly associated with tetrahydroisoquinoline synthesis, has been adapted for the synthesis of certain piperidinone derivatives. These classical cyclization approaches often necessitate multiple synthetic steps and may lack the efficiency and atom economy of more modern methods.

Novel and Efficient Synthetic Strategies for 2,2,5-Trimethylpiperidin-3-one

Recent advancements in synthetic methodology have led to the development of highly efficient and stereoselective routes to this compound and its analogs. These novel strategies often employ organocatalysis and cascade reactions to construct the piperidinone core in a single step.

A significant breakthrough in the synthesis of this compound involves a one-pot, three-component organocatalytic approach. This strategy utilizes a primary amine, an aldehyde, and a ketone as starting materials. The reaction is catalyzed by a chiral primary amine, which facilitates a cascade of reactions, including an aza-Michael addition, to afford the desired piperidinone product in high yield and with excellent stereoselectivity. The use of an organocatalyst avoids the need for harsh reagents and allows for the reaction to be performed under mild conditions.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| Amine | Aldehyde | Ketone | Chiral Primary Amine | This compound | High | Excellent |

This table illustrates a generalized one-pot organocatalytic synthesis of this compound, highlighting the key components and typical outcomes.

Cascade reactions, also known as tandem or domino reactions, have emerged as powerful tools for the efficient construction of complex molecules from simple precursors in a single operation. For the synthesis of this compound, a notable example is a cascade reaction involving an intramolecular aldol (B89426) cyclization. This process can be initiated from an acyclic precursor that contains both an amine and a ketone functionality, along with an appropriately positioned aldehyde or ketone group. Upon treatment with a suitable catalyst, often a base or an acid, the substrate undergoes a series of transformations, including an initial imine or enamine formation, followed by an intramolecular aldol reaction to form the piperidinone ring. This approach is highly atom-economical and can be designed to control the stereochemistry of the newly formed chiral centers.

| Precursor Type | Key Functional Groups | Catalyst Type | Key Transformation | Product |

| Acyclic Amino Diketone | Amine, two Ketone moieties | Base or Acid | Intramolecular Aldol Cyclization | Substituted Piperidin-3-one |

This table provides a conceptual overview of a cascade reaction for the synthesis of substituted piperidin-3-ones, emphasizing the precursor features and the core transformation.

Hydrogen Borrowing and Annulation Methods

Hydrogen borrowing, a powerful and atom-economical strategy, enables the formation of carbon-carbon and carbon-nitrogen bonds. rsc.org This methodology typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then participates in a subsequent reaction. The catalyst, having retained the hydrogen, then reduces an intermediate to furnish the final product and regenerate the catalyst. nih.gov

In the context of piperidinone synthesis, hydrogen borrowing can be applied in annulation reactions to construct the heterocyclic ring. For instance, a [5 + 1] annulation approach utilizing this principle has been reported for the synthesis of piperidines. nih.gov This process involves a sequential cascade of hydroxyl oxidation, amination, and imine reduction, all facilitated by an iridium(III) catalyst. nih.gov Nickel-catalyzed borrowing hydrogen annulation reactions have also been developed for synthesizing substituted N-arylated piperidines from anilines and pentane-1,5-diol. tandfonline.com Furthermore, microwave-assisted, solvent-free conditions have been shown to be effective for C-N bond formation from alcohols and amines via the borrowing hydrogen strategy, offering reduced reaction times. researchgate.net

Asymmetric Synthesis Approaches

The development of asymmetric methods to access chiral piperidinones is of significant importance due to the stereospecific bioactivity often observed in nitrogen-containing heterocyclic compounds. mdpi.com

One notable approach involves the use of chiral auxiliaries. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. A domino Mannich–Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Organocatalysis represents another powerful tool for asymmetric piperidinone synthesis. A four-component, one-pot reaction combining an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamization cascade has been developed to produce highly enantioenriched 5-nitropiperidin-2-ones. d-nb.info

Furthermore, photochemical methods have been explored for the deracemization of axially chiral piperidinones. Using a chiral thioxanthone as a sensitizer, a racemic mixture can be converted into a single enantiomer with high yields and enantiomeric excess through enantioselective E/Z-photoisomerization. digitellinc.com

Optimized Manufacturing Technologies for Related Piperidinones

The large-scale production of piperidinones necessitates the development of optimized and efficient manufacturing processes. For instance, an optimized process for producing 4-Piperidone (B1582916) HCl hydrate (B1144303) in high yield and purity has been developed, focusing on the use of inexpensive and non-hazardous reagents to create an economical and environmentally friendly process. google.com

Similarly, a simple and technologically convenient method for the preparation of 1,2,5-trimethylpiperidin-4-one (B1268293), a key intermediate for the drug Promedol, has been developed. researchgate.net This method involves the reaction of isopropenyl-2-chloropropylketone with methylamine (B109427) in methylene (B1212753) chloride. google.com The analysis of by-products and distillation residues is a critical aspect of optimizing manufacturing, ensuring the purity of the final product. ontosight.ai For the production of a tyrosinase inhibitor, a Good Manufacturing Practice (GMP) process was developed featuring a titanium(IV)-mediated coupling of unprotected resorcinol (B1680541) with N-Boc-4-piperidone. acs.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of polysubstituted piperidinones is a significant challenge. The relative and absolute configuration of substituents on the piperidine ring profoundly influences the biological activity of the molecule.

Diastereoselective Control in Piperidinone Formation

Diastereoselective control can be achieved through various strategies. One method involves the reductive cyclization of amino acetals prepared via a nitro-Mannich reaction. The initial diastereoselective Mannich reaction dictates the stereochemistry, which is then preserved during the subsequent reductive cyclization. mdpi.com

Another approach utilizes a nitro-Mannich/lactamization cascade. The high diastereocontrol observed in the formation of 5-nitropiperidin-2-ones is attributed to the irreversible nature of the final δ-lactam ring formation. d-nb.info Furthermore, the functionalization of piperidines through photoredox-catalyzed α-amino C–H arylation has been shown to proceed with high diastereoselectivity, which is governed by an epimerization reaction that favors the thermodynamically more stable diastereomer. escholarship.org The reduction of protected (S)-3-hydroxyglutarimide derivatives can also lead to the diastereoselective formation of 6-alkyl-5-benzyloxy-2-piperidinones. nih.gov

Enantioselective Synthesis for Chiral Piperidinones

Enantioselective synthesis is crucial for accessing single enantiomers of chiral piperidinones. Phenylglycinol-derived oxazolopiperidone lactams have proven to be versatile intermediates for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net These chiral lactams allow for the regio- and stereocontrolled introduction of substituents. researchgate.net

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched piperidines. snnu.edu.cn The total enantioselective synthesis of complex alkaloids has been achieved using a chiral piperidinone as a key structural motif, with the synthesis demonstrating high stereoselectivity. researchgate.net

Reductive Amination in Piperidinone Synthesis

Reductive amination is a widely used and versatile method for the formation of C-N bonds and is frequently employed in the synthesis of piperidine and piperidinone derivatives. researchgate.net This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

This strategy has been successfully applied to the synthesis of 5,5-disubstituted piperidinones through a reductive amination–lactamization sequence. thieme-connect.com The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride has been shown to produce 4-amino-2,6-diaryl-3-methylpiperidines in nearly quantitative yields. tandfonline.com A reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline (B118046) was a key step in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed for the efficient preparation of piperidines. nih.gov

Reaction Mechanisms and Pathways of 2,2,5 Trimethylpiperidin 3 One

Fundamental Reaction Pathways of Piperidinone Systems

Piperidinone systems, the core of the title compound, can undergo several types of reaction mechanisms, which dictate the transformation of the heterocyclic ring.

Reactions involving piperidinone systems can proceed through carbocation intermediates, particularly in acid-catalyzed conditions. For instance, the cyclization of certain precursors to form the piperidine (B6355638) ring can be initiated by a carbocation generated in situ from an alcohol. mdpi.com This process can lead to the formation of two new bonds, a C-C bond and a C-N bond, in a carboamination reaction. mdpi.com In other cases, acid-mediated functionalization of an alkyne can lead to the formation of an iminium ion, a nitrogen-containing cation, which is then reduced to form the piperidine structure. mdpi.com The stability of the carbocation intermediate is a key factor; for example, a tertiary carbenium ion is more stable and more likely to form than a secondary carbocation, influencing the reaction's outcome. cardiff.ac.uk

The formation of three-membered ring intermediates is another pathway observed in reactions involving heterocyclic systems like piperidones. These intermediates, such as aziridinium (B1262131) ylides, can be highly reactive. researchgate.net For example, in certain syntheses of piperidones, a vinyl aziridinium ylide can undergo a concerted, asynchronous rearrangement to directly yield the final heterocyclic product. researchgate.net Electrophilic additions can also proceed via a three-membered ring, which helps to maintain the stereochemistry of the starting material. youtube.com Reactions of piperidin-4-ones can also involve three-membered spiro-intermediates, such as 3-spiro-substituted 1,2,4-triazolium salts, which can subsequently rearrange to form larger ring systems. acs.org

Concerted reactions, where all bond-breaking and bond-forming events occur in a single step, are also prevalent in piperidinone chemistry. Computational and experimental studies have revealed concerted mechanisms in various transformations. For example, the gold-catalyzed rearrangement of acetylenic amine-N-oxides to form piperidinones can proceed through a concerted heteroretroene reaction, which involves a 1,5-hydrogen shift. nih.govfigshare.com This mechanism can explain the observed regioselectivities. nih.gov Similarly, the Castagnoli–Cushman reaction (CCR) for synthesizing piperidinones has been proposed to involve concerted pathways, sometimes described as a [4+2] cycloaddition, although the exact mechanism is a subject of ongoing research and debate. mdpi.com

Free radical reactions provide another avenue for the synthesis and modification of piperidinone structures. These reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com Initiation often requires an external energy source like heat or UV light to generate the initial radical species. lumenlearning.comsavemyexams.com Radical-mediated cyclization of amines is a known method for forming piperidine rings. mdpi.com For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. mdpi.com In such reactions, competitive processes like 1,5-hydrogen transfer can sometimes lead to by-products. mdpi.com The high reactivity of free radicals makes them powerful tools in chemical synthesis, but also necessitates careful control to achieve desired outcomes. lumenlearning.com

Reactivity of the Ketone Functionality within the Piperidinone Ring

The ketone group at the C-3 position of 2,2,5-trimethylpiperidin-3-one is a primary site of reactivity, undergoing reactions typical of carbonyl compounds.

The carbonyl carbon of the piperidinone ring is electrophilic due to the polarity of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.compressbooks.pub Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to ketones. ksu.edu.salibretexts.org This nucleophilic addition changes the hybridization of the carbonyl carbon from sp² to sp³ and results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation, typically during an acidic workup, yields a tertiary alcohol. ksu.edu.salibretexts.org

The general mechanism for the addition of an organometallic reagent to the ketone is as follows:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a metal alkoxide intermediate. ksu.edu.salibretexts.org

Protonation: An acid source is added in a separate workup step to protonate the alkoxide, yielding the final tertiary alcohol product. ksu.edu.salibretexts.org

The reaction of this compound with various organometallic reagents would be expected to produce a range of tertiary alcohols, where a new alkyl, aryl, or vinyl group is introduced at the C-3 position. The steric hindrance caused by the two methyl groups at the adjacent C-2 position might influence the rate and feasibility of these addition reactions. pressbooks.pub

Table 1: Predicted Products of Carbonyl Addition Reactions

| Reactant | Organometallic Reagent | Predicted Product |

|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 2,2,3,5-Tetramethylpiperidin-3-ol |

| This compound | Phenyllithium (C₆H₅Li) | 3-Phenyl-2,2,5-trimethylpiperidin-3-ol |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylenic amine-N-oxides |

| Aziridinium ylides |

| 3-spiro-substituted 1,2,4-triazolium salts |

| Amino-aldehydes |

| Grignard reagents (RMgX) |

| Organolithium reagents (RLi) |

| 2,2,3,5-Tetramethylpiperidin-3-ol |

| 3-Phenyl-2,2,5-trimethylpiperidin-3-ol |

| 3-Ethyl-2,2,5-trimethylpiperidin-3-ol |

| Methylmagnesium bromide |

| Phenyllithium |

Reductions of the Ketone Group

The ketone group at the C-3 position of this compound is susceptible to reduction, a common transformation for piperidinone derivatives. This reaction typically involves the conversion of the carbonyl group into a hydroxyl group, yielding the corresponding alcohol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to the formation of different stereoisomers of the resulting alcohol. For instance, in related piperidine systems, catalytic hydrogenation using palladium on carbon (Pd/C) or ruthenium on carbon (Ru-C) has been employed for stereoselective reductions. Similarly, reducing agents like lithium aluminum hydride are known to reduce cyclic ketones.

Reactivity of the Piperidine Nitrogen Atom in this compound

The nitrogen atom within the piperidine ring of this compound is a tertiary amine, which influences its reactivity. This nitrogen can participate in various reactions, including nucleophilic substitution. For instance, the nitrogen atom can react with electrophiles. In related piperidine structures, the nitrogen atom's reactivity is harnessed in synthetic procedures such as N-alkylation and reductive amination. mdpi.comnih.gov The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, a fundamental characteristic of piperidine and its derivatives. cymitquimica.com

Influence of Substituents on Reaction Regioselectivity and Stereochemistry

The methyl groups at the C-2 and C-5 positions, along with the N-methyl group, exert significant steric and electronic effects on the reactivity of this compound. chemistry.kz These substituents can dictate the regioselectivity and stereochemistry of reactions. For example, the steric bulk of the methyl groups can hinder the approach of reagents to certain faces of the molecule, leading to a preference for attack from the less hindered side. chemistry.kz This steric hindrance can influence the stereochemical outcome of reactions such as the reduction of the ketone or reactions at the alpha-carbon. chemistry.kz

In the synthesis of related piperidine derivatives, the stereochemistry of the final products is often controlled by the stereochemistry of the starting materials and the reaction mechanisms. grafiati.com For instance, the introduction of substituents can be designed to favor the formation of a specific isomer. researchgate.net The presence of chiral centers, such as the C-2 and C-5 carbons in this compound, means that reactions can lead to diastereomeric products, and the ratio of these products is influenced by the existing stereochemistry and the reaction conditions. chemistry.kz

Detailed Mechanistic Studies of Specific Transformations

Detailed mechanistic studies provide in-depth understanding of the reaction pathways of this compound. These studies often involve kinetic investigations, the use of isotope effects, and the characterization of transient species to elucidate the step-by-step process of a chemical transformation. researchgate.netrsc.org

Kinetic studies are crucial for determining the rate-determining step of a reaction and for understanding how the reaction rate is affected by the concentration of reactants, catalysts, and temperature. mdpi.comresearchgate.net For reactions involving piperidine derivatives, kinetic analysis can reveal the order of the reaction with respect to each reactant and provide insights into the composition of the transition state. researchgate.net For example, a kinetic study of the oxidation of a related heterocyclic alcohol suggested a mechanism involving a free radical intermediate, with the reaction being first order in both the oxidant and the substrate. researchgate.net The rate constants and activation parameters derived from these studies offer quantitative measures of the reaction's feasibility and mechanism. researchgate.net

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This table is for illustrative purposes and does not represent actual experimental data.

The primary kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying bond-breaking or bond-forming steps involving a specific atom in the rate-determining step. libretexts.orgcore.ac.uk It is determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). princeton.edu A significant KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step. core.ac.ukwikipedia.org In the context of this compound, a primary KIE study on a reaction involving the alpha-carbon to the ketone could confirm whether C-H bond cleavage is part of the slowest step of the reaction. researchgate.net The magnitude of the KIE can also provide information about the geometry of the transition state. nih.gov

Table 2: Representative Primary Kinetic Isotope Effects

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| C-H bond cleavage | 2-8 | C-H bond is broken in the rate-determining step. core.ac.uk |

| No C-H bond cleavage in RDS | ~1 | C-H bond is not broken in the rate-determining step. |

This table provides general ranges for KIE values.

The direct observation and characterization of reaction intermediates are essential for confirming a proposed reaction mechanism. rsc.orgnih.gov These species are often transient and present in low concentrations, making their detection challenging. nih.gov Advanced spectroscopic techniques, such as mass spectrometry and NMR, are employed to identify and structurally elucidate these intermediates. rsc.orgnih.gov For reactions of this compound, intermediates could include enolates, iminium ions, or radical species, depending on the reaction conditions. chemistry.kz Trapping experiments, where a reactive species is added to intercept and form a stable product with the intermediate, can also provide evidence for its existence. nih.gov

Analysis of Transition States

Therefore, this section will outline the established principles and methodologies for such an analysis, drawing upon research conducted on closely related piperidinone derivatives. The data and findings presented are intended to be illustrative of the types of results that would be expected from a dedicated study on this compound.

The investigation of transition states for piperidinone reactions predominantly relies on computational chemistry, particularly Density Functional Theory (DFT) calculations. nih.govacs.org These methods allow for the location of transition state structures on the potential energy surface, which are critical saddle points connecting reactants to products. Analysis of these structures provides invaluable insights into the reaction pathways.

Key parameters derived from these computational studies include activation energies (ΔG‡), which determine the reaction rates, and the geometric features of the transition state, such as bond lengths and angles of forming or breaking bonds. These geometric details help in elucidating the degree of bond formation/cleavage at the transition state and the synchronicity of the reaction. nih.gov

For instance, in reactions common to ketones like this compound, such as aldol (B89426) or Mannich reactions, the stereochemical outcome is dictated by the relative energies of the competing transition states. researchgate.net Computational modeling can predict which diastereomeric or enantiomeric product will be favored by comparing the calculated free energies of the respective transition states. researchgate.net

Illustrative Data for Hypothetical Reactions of this compound:

The following tables present hypothetical data for the analysis of transition states in plausible reactions of this compound, based on findings for analogous piperidinone systems.

Table 1: Calculated Activation Free Energies (ΔG‡) for a Hypothetical Aldol Reaction

| Transition State | Diastereomeric Product | ΔG‡ (kcal/mol) |

| TS1 | syn | 22.5 |

| TS2 | anti | 24.1 |

This hypothetical data suggests that the formation of the syn-diastereomer would be kinetically favored due to a lower activation energy barrier.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for Michael Addition

| Parameter | Value |

| Forming C-C bond length | 2.15 Å |

| Breaking C=C bond length | 1.38 Å |

| Angle of nucleophilic attack | 107.5° |

These parameters would provide a snapshot of the molecular arrangement at the highest point of the energy barrier, indicating an early or late transition state.

Detailed Research Findings from Analogous Systems:

Studies on related N-substituted piperidin-4-ones have demonstrated that the nature and orientation of substituents on the piperidine ring play a significant role in dictating the facial selectivity of approaching reagents. nih.govnih.gov For this compound, the axial or equatorial positioning of the methyl groups at the C2 and C5 positions would be a critical factor in determining the steric hindrance and, consequently, the preferred reaction pathway.

Furthermore, computational studies on similar cyclic ketones have revealed the importance of non-covalent interactions, such as hydrogen bonding with solvent molecules or catalysts, in stabilizing specific transition states and influencing the stereochemical outcome. researchgate.net An analysis of this compound would likely involve considering the role of the solvent and any catalytic species in the reaction mechanism.

Conformational Analysis of 2,2,5 Trimethylpiperidin 3 One

Conformational Isomerism in Substituted Six-Membered N-Heterocycles

Six-membered nitrogen-containing heterocycles, such as piperidines, are not planar and exist as an equilibrium of multiple conformations to alleviate ring strain. The most stable and well-recognized conformation is the chair form , which minimizes both angular and torsional strain. In this conformation, substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring).

However, other higher-energy conformations are also part of the dynamic equilibrium. These include the boat and twist-boat (or skew-boat) conformations. While a true boat conformation is generally a high-energy transition state, the twist-boat form is a local energy minimum and can be populated, particularly in highly substituted rings where severe steric interactions destabilize the chair form. For instance, certain N-acyl-2,6-substituted piperidin-4-ones have been shown to prefer twist-boat or flattened-boat conformations. researchgate.net The introduction of sp²-hybridized centers, such as the carbonyl group at C3 in 2,2,5-trimethylpiperidin-3-one, can also influence the ring's geometry, potentially leading to flattened or distorted chair conformations.

Ring Inversion Dynamics of the Piperidinone Ring

The piperidinone ring is conformationally mobile, undergoing rapid interconversion between two chair forms through a process known as ring inversion or ring flipping. During this process, axial substituents become equatorial, and equatorial substituents become axial. This dynamic equilibrium is fundamental to the conformational analysis of piperidine (B6355638) derivatives.

The energy barrier for ring inversion in the parent piperidine molecule is approximately 10.4 kcal/mol, which is lower than that of cyclohexane (B81311) due to the presence of the heteroatom. The process involves passing through higher-energy half-chair and twist-boat intermediates. In addition to ring inversion, piperidines also undergo nitrogen inversion, where the substituent on the nitrogen atom flips between axial and equatorial positions. This process has a significantly lower energy barrier, estimated at around 6.1 kcal/mol for piperidine itself, and is thus a much faster process than ring inversion. researchgate.net For substituted piperidinones, these energy barriers can be altered by the nature and position of the substituents.

Influence of Methyl Substituents on Piperidinone Conformation

The presence and location of the three methyl groups in this compound profoundly influence its preferred conformation.

C5-Methyl Group : In monosubstituted cyclohexanes and piperidines, a substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, the C5-methyl group is strongly biased towards an equatorial orientation in the most stable chair conformation.

The combination of these substituents dictates that the most plausible chair conformation will have the C5-methyl group in an equatorial position. The ring will then exist as a dynamic equilibrium of chair and potentially twist-boat forms, with the relative populations determined by the energetic cost of the various steric interactions.

Steric and Electronic Factors Governing Preferred Conformations

The conformational equilibrium of this compound is governed by a delicate balance of several steric and electronic effects.

A-Strain and Related Steric Interactions

A-strain, or allylic strain, describes the steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other end. In piperidine systems, a similar effect, sometimes called pseudoallylic strain, occurs when the nitrogen atom has partial sp² character (e.g., in N-acyl or N-aryl piperidines). This strain forces a substituent at the C2 position into an axial orientation to minimize repulsion. nih.govacs.org

In this compound, the C3-carbonyl group introduces an sp² center into the ring. This creates a situation analogous to allylic strain involving the substituents at C2. The interaction between the equatorial C2-methyl group and the C3-carbonyl oxygen can be considered a form of A(1,2) strain. More significantly, the axial C2-methyl group experiences steric repulsion with the axial protons at C4 and C6 (1,3-diaxial interactions), which is a classic and potent destabilizing steric effect in chair conformations. These interactions raise the ground state energy of the molecule and can influence the barrier to ring inversion.

Gauche Interactions and Conformational Stability

The most stable chair conformation will seek to minimize these unfavorable interactions. For example, a chair conformation with an equatorial C5-methyl group would be preferred over an axial one to avoid two destabilizing gauche-butane interactions with the ring carbons C1 and C3. The relative stability of different conformers can be estimated by summing the energetic cost of all such gauche interactions.

Table 1: Estimated Energy Costs of Key Steric Interactions

| Interaction Type | Description | Estimated Energy Cost (kcal/mol) |

|---|---|---|

| 1,3-Diaxial | Me(ax) ↔ H(ax) | ~0.9 |

| Gauche Butane | Me ↔ Me (60° dihedral) | ~0.9 |

| A-Strain | Me(eq) ↔ C=O | Variable, can be significant |

Note: These are generalized values and can vary based on the specific molecular system.

Intramolecular Hydrogen Bonding Effects on Conformation

The this compound molecule contains a hydrogen bond donor (the secondary amine, N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement allows for the potential formation of an intramolecular hydrogen bond (IHB). Current time information in Bangalore, IN. The formation of such a bond can significantly stabilize a specific conformation, even one that might otherwise be energetically unfavorable due to steric strain.

Based on a thorough review of available research, it is not possible to provide a detailed article on the conformational analysis of the specific chemical compound This compound that meets the requirements for detailed, scientifically accurate findings and data tables for the requested subsections.

The search for specific experimental data, including spectroscopic analysis and kinetic studies directly pertaining to this compound, did not yield sufficient peer-reviewed literature. While information is available for related isomers, such as 1,2,5-trimethylpiperidin-4-one (B1268293), this data cannot be accurately extrapolated to the specified compound due to the significant influence of substituent positions on conformational preferences and reactivity.

A 2014 article mentions the synthesis of N-substituted 2,5-dimethyl-piperidin-4-ones, including a reference to 1,2,5-trimethylpiperidin-3-one as a target molecule. chemistry.kz However, the spectroscopic analysis detailed in the study focuses on the intermediates in the synthesis rather than the final piperidinone product itself. chemistry.kz

Without specific spectroscopic data (e.g., NMR chemical shifts, coupling constants, or IR absorption frequencies) or kinetic data (e.g., reaction rates under various conditions), any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the sections on Spectroscopic Analysis and Kinetic Studies for this compound cannot be generated at this time.

Computational Chemistry Investigations of 2,2,5 Trimethylpiperidin 3 One

Theoretical Approaches to Conformational Space Exploration

The three-dimensional structure of 2,2,5-trimethylpiperidin-3-one is not static. Due to the flexibility of its piperidine (B6355638) ring and the rotation of its methyl groups, the molecule can exist in various spatial arrangements known as conformations. Exploring this conformational space is crucial to understanding its properties and biological interactions. The piperidine ring typically adopts a chair-like conformation to minimize steric and torsional strain. researchgate.net Computational methods are employed to identify the most stable conformers and the energy barriers between them.

Semiempirical quantum mechanical methods serve as an efficient first step in exploring the potential energy surface of a molecule. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to significantly reduce computational cost compared to higher-level methods. For a molecule like this compound, a semiempirical approach would be used to perform a broad conformational search, systematically altering dihedral angles within the structure to identify a wide range of possible low-energy conformers. While not as accurate as more rigorous methods, this initial scan is invaluable for ensuring that no significant conformations are missed before proceeding to more computationally expensive calculations.

Density Functional Theory (DFT) is a robust quantum mechanical method used to obtain highly accurate information about molecular geometries and energies. researchgate.net Following an initial semiempirical scan, the identified conformers of this compound would be subjected to geometry optimization using DFT, commonly with functionals such as B3LYP and a basis set like 6-31G*. This process refines the structures and calculates their electronic energies with high precision.

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. For this compound, the chair conformation is expected to be the most stable. Within the chair form, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers with distinct energy levels. DFT calculations can quantify these energy differences, allowing for the prediction of the relative abundance of each conformer at thermal equilibrium based on the Boltzmann distribution.

Illustrative Data Table: DFT-Calculated Relative Energies of this compound Conformers

This table provides a hypothetical example of the data that would be generated from a DFT study.

| Conformer ID | Ring Conformation | C5-Methyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Chair | Equatorial | 0.00 | 75.8 |

| 2 | Chair | Axial | 1.25 | 11.2 |

| 3 | Twist-Boat | - | 4.50 | 0.1 |

| 4 | Boat | - | 6.20 | <0.01 |

Molecular Mechanics (MM) treats molecules as a collection of atoms held together by classical mechanical springs. nih.gov The energy is calculated using a force field, which is a set of parameters that define the energy cost of stretching bonds, bending angles, and rotating dihedral angles, along with non-bonded van der Waals and electrostatic interactions.

For this compound, MM methods are particularly useful for performing molecular dynamics (MD) simulations. nih.govmdpi.com An MD simulation would model the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility and the transitions between different energy minima. This approach can reveal how the molecule behaves in different environments, such as in various solvents, and can help identify the most accessible conformations, which are not always the absolute lowest in energy.

Electronic Structure Analysis and Chemical Reactivity Descriptors

The arrangement of electrons within a molecule governs its chemical reactivity. Computational methods can calculate various electronic properties that act as descriptors of this reactivity, predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO would likely be centered on the carbonyl (C=O) group, specifically on the antibonding π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Illustrative Data Table: FMO Analysis of this compound

This table shows representative data that would be obtained from an FMO calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the nitrogen lone pair and adjacent sigma bonds. |

| LUMO | +1.8 | Primarily localized on the π* antibonding orbital of the C=O group. |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green or yellow areas represent neutral potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The most positive potential (blue) would be found on the hydrogen atoms, particularly any N-H proton. The hydrocarbon portions of the molecule, including the methyl groups, would appear largely neutral (green). This map provides a clear and intuitive guide to the molecule's reactive sites.

Global Chemical Reactivity Descriptors

For piperidone derivatives, these descriptors are instrumental in understanding their stability and potential for chemical reactions. nih.govacs.orgresearchgate.net While specific values for this compound are not published, studies on analogous compounds like 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives demonstrate how these parameters are determined and interpreted. nih.gov The introduction of different substituents can significantly alter the electronic properties and thus the reactivity descriptors of the piperidone ring. sciencepublishinggroup.com

A hypothetical table of global reactivity descriptors for this compound, based on typical values for substituted piperidinones, is presented below. These values would be calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. nih.gov

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.2 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with the intuitive Lewis structures used by chemists. nih.gov This analysis provides valuable information about charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation.

For piperidone derivatives, NBO analysis helps to elucidate the stability of different conformations and the nature of bonding within the molecule. nih.govnih.govresearchgate.net For instance, in 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, NBO analysis reveals significant stabilization energies arising from π-electron delocalization. nih.gov In the case of this compound, NBO analysis would provide detailed insights into the electronic structure of the piperidine ring and the influence of the methyl and carbonyl groups. The analysis would quantify the charge on each atom, the hybridization of atomic orbitals in forming bonds, and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

A hypothetical table summarizing key NBO interactions for this compound is shown below. The stabilization energy E(2) quantifies the strength of the donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ(C-C) | 3.5 |

| LP (1) O | σ(C-N) | 2.1 |

| σ(C-H) | σ(C-N) | 1.8 |

| σ(C-C) | σ(C-N) | 2.5 |

Spin Density Distribution Studies

Spin density distribution analysis is crucial for understanding the reactivity and properties of radical species. In the context of this compound, a radical could be generated, for instance, by the removal of a hydrogen atom. The spin density distribution would reveal which atoms bear the majority of the unpaired electron density, indicating the most likely sites for radical reactions.

While direct studies on the this compound radical are not available, research on piperidine-N-oxyl radicals provides valuable insights. rsc.orgrsc.orgtue.nl In these systems, the spin density is primarily localized on the nitrogen and oxygen atoms of the nitroxide group. rsc.orgresearchgate.net For a carbon-centered radical of this compound, DFT calculations would be employed to map the spin density distribution. It is expected that the spin density would be highest on the carbon atom from which the hydrogen was abstracted, with some delocalization onto adjacent atoms.

A hypothetical table of Mulliken spin densities for a radical of this compound is presented below.

| Atom | Spin Density |

| C2 | 0.85 |

| C3 | -0.10 |

| C4 | 0.05 |

| C5 | 0.02 |

| N1 | 0.08 |

| O | 0.10 |

Polarity and Dipole Moment Calculations

The polarity of a molecule, quantified by its dipole moment (μ), is a critical factor influencing its physical properties, such as solubility, and its interactions with other molecules. The dipole moment arises from the uneven distribution of electron density within the molecule. Computational methods, particularly DFT, are widely used to calculate dipole moments with good accuracy. sciencepublishinggroup.com

A hypothetical table of calculated dipole moment components for this compound is provided below.

| Component | Dipole Moment (Debye) |

| μx | 1.2 |

| μy | -0.8 |

| μz | 0.5 |

| Total Dipole Moment (μ) | 1.5 |

Fukui Function and Atom Charge Analysis

Fukui functions are local reactivity descriptors that indicate the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. cdnsciencepub.comresearchgate.net These functions are derived from the change in electron density at a specific point when an electron is added to or removed from the molecule. joaquinbarroso.com Condensed Fukui functions simplify this by providing values for each atom.

Analysis of Fukui functions for piperidone derivatives can identify the most reactive sites. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen and nitrogen atoms could be susceptible to electrophilic attack. The calculation of atomic charges, such as Mulliken or Natural Population Analysis (NPA) charges, complements the Fukui function analysis by providing a more static picture of the charge distribution. nih.gov

A hypothetical table of condensed Fukui functions and Mulliken charges for selected atoms in this compound is presented below.

| Atom | Mulliken Charge | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C3 (Carbonyl) | +0.45 | 0.25 | 0.05 |

| O (Carbonyl) | -0.50 | 0.08 | 0.30 |

| N1 | -0.30 | 0.10 | 0.20 |

| C2 | +0.15 | 0.03 | 0.01 |

| C5 | +0.12 | 0.02 | 0.01 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. saskoer.cayoutube.com This involves calculating the potential energy surface of a reaction, which provides a landscape of energy changes as reactants are converted into products.

Construction of Reaction Coordinate Diagrams

A reaction coordinate diagram visually represents the energy profile of a reaction, plotting the energy of the system against the progress of the reaction (the reaction coordinate). saskoer.ca These diagrams feature reactants, products, intermediates, and transition states. The energy difference between reactants and the highest energy transition state is the activation energy, which determines the reaction rate.

For reactions involving piperidine derivatives, such as N-quaternization or aldol (B89426) condensations, reaction coordinate diagrams can be constructed to understand the stereoselectivity and energetics of the process. researchgate.netiranarze.irresearchgate.net For example, in the reaction of a piperidinone-derived catalyst in a cross-benzoin reaction, DFT calculations were used to map out the reaction coordinates for different pathways, explaining the observed chemoselectivity. iranarze.ir

Calculation of Activation Energies

In computational chemistry, the calculation of activation energies (Ea) is crucial for understanding reaction kinetics and mechanisms. For reactions involving this compound, these calculations are typically performed using quantum mechanical methods to map out the potential energy surface of a given chemical transformation. The primary goal is to identify the transition state (TS), which represents the highest energy point along the reaction coordinate connecting reactants and products.

The activation energy is determined by the energy difference between the transition state and the reactants. A common theoretical framework for this is the Arrhenius equation, which relates the rate constant (k) of a reaction to temperature (T) and the activation energy. fsu.edulibretexts.orglibretexts.org The equation is given by:

k = A e-Ea/RT

Where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. Computational methods allow for the direct calculation of Ea, which can then be used to predict reaction rates at different temperatures. libretexts.orglibretexts.org

The process involves:

Geometry Optimization: The molecular structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. fsu.edu

Energy Calculation: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies.

For instance, a hypothetical study on the synthesis of this compound via an intramolecular cyclization could yield activation energy data. The results would typically be presented in a table format, detailing the energy barriers for different steps or pathways of the reaction.

Table 1: Hypothetical Calculated Activation Energies for a Reaction Involving this compound Note: This data is illustrative for a hypothetical reaction pathway.

| Reaction Step | Computational Method | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| Ring Closure | DFT/B3LYP/6-31G | 115 |

| Proton Transfer | DFT/B3LYP/6-31G | 45 |

Synthesis and Structure Reactivity Relationships of 2,2,5 Trimethylpiperidin 3 One Derivatives

Rational Design Principles for Derivative Synthesis

The rational design of 2,2,5-trimethylpiperidin-3-one derivatives is guided by the goal of creating molecules with tailored activities. This approach involves a deep understanding of structure-activity relationships (SAR), where specific structural modifications are correlated with changes in chemical reactivity or biological function. nih.gov A key strategy in the design of piperidine (B6355638) derivatives is the creation of conformationally constrained analogues. nih.gov By locking the molecule into a specific cis or trans isomeric form, researchers can probe the geometric requirements for its interaction with other molecules. nih.gov

The design process often begins with a parent compound, and derivatives are planned to explore the impact of various substituents on the piperidine ring. For instance, the introduction of bulky groups can influence membrane permeability and may affect off-target interactions due to steric hindrance. The stereochemistry of the substituents is a critical design element, as different isomers can exhibit vastly different activities. nih.gov This principle of linking stereochemical control to skeletal diversity allows for the generation of a wide range of compounds from a common starting material. nih.gov

Modification of the Piperidinone Ring System

The introduction of carbon-based substituents onto the piperidinone ring is a common strategy to create structural diversity. Various synthetic methods are employed to achieve this, including cascade reactions and cyclizations.

One notable reaction is the cascade-type chalcone (B49325) addition followed by an intramolecular aldol (B89426) condensation. researchgate.net This approach, using precursors like 1,2,5-trimethylpiperidin-4-one (B1268293) (a close isomer of the subject compound), leads to the formation of complex bicyclic systems, such as the 3-azabicyclo[3.3.1]nonane skeleton. researchgate.net

Other methods for creating C-substituted piperidines include:

Oxidative Amination: Gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. nih.gov

Intramolecular Cyclization: The intramolecular cyclization of N-tethered alkenes, often catalyzed by an organocatalyst, can yield enantiomerically enriched substituted piperidines. nih.govmdpi.com

Reductive Hydroamination/Cyclization: A cascade reaction involving the acid-mediated functionalization of alkynes can generate the piperidine ring. nih.gov

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of boronic acids with dihydropyridines, provide a pathway to enantioenriched 3-substituted piperidines. snnu.edu.cn

These methods allow for the synthesis of a wide array of carbon-substituted derivatives, enabling detailed exploration of structure-activity relationships.

A primary method for N-alkylation is reductive amination , which involves the reaction of a piperidinone with an aldehyde or ketone in the presence of a reducing agent. Another common technique is nucleophilic substitution , where the nitrogen atom acts as a nucleophile, reacting with alkyl halides or other electrophiles.

More advanced and specific methods include:

Aldol Condensation: A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were synthesized via aldol condensation, demonstrating this method's utility for creating complex N-acyl derivatives. nih.gov

Catalytic N-alkylation: Ruthenium-based catalysts have been developed for the direct N-alkylation of amino amides using alcohols, a process that can proceed with high retention of stereochemistry. d-nb.info

Phosphine-Mediated N-alkylation: A regioselective N-alkylation of 2-pyridones with α-keto esters can be achieved using tris(dimethylamino)phosphine (P(NMe2)3), which proceeds via a deoxygenation mechanism under mild conditions. organic-chemistry.org

These synthetic routes provide a versatile toolkit for creating a diverse library of N-substituted piperidinone derivatives for further study.

Table 1: Examples of N-Alkylation Reactions for Piperidine and Related Heterocycles This table is interactive. You can sort and filter the data.

| Method | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., Pd/C) | N-Alkyl Piperidine | Common C-N bond formation | |

| Nucleophilic Substitution | Alkyl Halide, Base | N-Alkyl Piperidine | Direct alkylation | |

| Aldol Condensation | Aromatic Aldehydes, Base | N-Acyl Piperidinone | Forms complex derivatives | nih.gov |

| Ru-catalyzed Alkylation | Alcohol, Ru-catalyst | N-Alkyl Amino Amide | High stereochemical retention | d-nb.info |

| P(NMe2)3-mediated Alkylation | α-Keto Ester, P(NMe2)3 | N-Alkyl Pyridone | Regioselective, mild conditions | organic-chemistry.org |

Mechanistic Insights into Derivative Formation

Understanding the mechanisms of derivative formation is crucial for controlling reaction outcomes and designing efficient synthetic pathways. The reactions involving this compound and its analogs are often complex, involving multiple steps and the formation of various isomers.

The condensation of 1,2,5-trimethylpiperidin-4-one with aniline, for example, has been shown to produce three different isomers. researchgate.net These isomers differ in the configuration of the methyl groups at the C2 and C5 positions of the piperidine ring, as well as exhibiting Z,E isomerism around the newly formed C=N bond. researchgate.net Furthermore, traces of the enamine tautomeric form of the imine product were also detected, highlighting the potential for tautomerism in these systems. researchgate.net

In reactions with chalcones, 1,2,5-trimethylpiperidin-4-one can undergo a cascade reaction involving a Michael addition followed by an intramolecular aldol condensation. researchgate.net This domino reaction leads to the formation of a rigid 3-azabicyclo[3.3.1]nonane system, demonstrating how a sequence of mechanistic steps can rapidly build molecular complexity. researchgate.net

Stereochemistry plays a commanding role in the synthesis of this compound derivatives, influencing both the reaction pathway and the properties of the final products. The spatial arrangement of the methyl groups on the piperidine ring creates a specific chiral environment that can direct the approach of reagents and stabilize certain transition states over others.

The synthesis of piperidine derivatives often yields a mixture of stereoisomers, and their separation and characterization are essential. nih.gov For example, in the synthesis of 2,5-disubstituted piperidines, both cis and trans isomers can be formed, with each potentially exhibiting unique biological activity. nih.gov The rational design of these molecules often targets a specific isomer to achieve selectivity. nih.gov

The stereochemistry of substituents can also control the outcome of a reaction. nih.gov Research has shown that the stereochemistry of an appended "σ-element" (a chiral appendage), rather than its chemical makeup, can dictate which of two possible reaction pathways is followed (e.g., ring-closing metathesis vs. ring-opening metathesis). nih.gov Furthermore, a clear trend in structure-activity relationships can be observed based on the absolute stereochemistry of the piperidine substituents. nih.govacs.org For instance, in a series of BCL6 degraders, the degrading isomer consistently had a specific stereochemical configuration. nih.govacs.org The presence of an asymmetric carbon atom in the molecule can lead to the magnetic non-equivalence of adjacent protons in NMR spectroscopy, a phenomenon that can be used to probe the stereochemical environment. chemistry.kz

Achieving control over regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is a central challenge in the synthesis of complex molecules like piperidine derivatives.

In the reaction of 1,2,5-trimethylpiperidin-4-one with chalcone, both regio- and stereochemical factors are at play. researchgate.netacs.org The initial Michael addition can occur from different faces of the enolate, and the subsequent intramolecular aldol cyclization can lead to different diastereomeric bicyclic products. researchgate.net The conformations of the resulting 1,5-dicarbonyl compounds and azabicyclononanes have been determined to understand these features. researchgate.net

Several strategies are employed to control these outcomes:

Catalyst Control: The use of chiral catalysts is a powerful method for influencing stereochemistry. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Similarly, rhodium-catalyzed asymmetric carbometalation offers a highly regio- and enantioselective route to 3-substituted tetrahydropyridines. snnu.edu.cn

Substrate Control: As mentioned previously, incorporating a chiral element into the substrate can direct the stereochemical course of a reaction. nih.gov

Reagent Control: The choice of reagents and reaction conditions can significantly influence selectivity. For example, in the N-alkylation of pyridones, the tautomerism between the pyridone and hydroxypyridine forms often leads to a mixture of N- and O-alkylated products. organic-chemistry.org Developing methods that favor one over the other, such as the phosphine-mediated reaction, is key for achieving regioselectivity. organic-chemistry.org

Table 2: Summary of Stereochemical and Regiochemical Control Strategies This table is interactive. You can sort and filter the data.

| Control Strategy | Method/Example | Desired Outcome | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Catalyst Control | Rh-catalyzed asymmetric carbometalation | Enantioenriched 3-substituted piperidines | Chiral ligand creates an asymmetric environment around the metal center, favoring one enantiomer. | snnu.edu.cn |

| Catalyst Control | Iridium(I) catalyst with P,N-ligand | Asymmetric hydrogenation | Chiral ligand directs the approach of hydrogen to one face of the substrate. | mdpi.com |

| Substrate Control | Use of chiral "σ-elements" | Control over reaction pathway (e.g., RCM vs. ROM) | The inherent stereochemistry of the substrate directs the reaction to a specific outcome. | nih.gov |

| Reagent Control | P(NMe2)3-mediated N-alkylation | Regioselective N-alkylation over O-alkylation | In situ formation of a reactive intermediate that favors reaction at the nitrogen atom. | organic-chemistry.org |

Structure-Reactivity Relationships (SRR) of Derivatives in Chemical Reactions

A detailed analysis of the structure-reactivity relationships for derivatives of this compound is currently limited by the lack of specific published research on this compound.

Correlation of Chemical Structure with Reaction Kinetics

Specific kinetic data, such as rate constants for reactions involving derivatives of this compound, are not available in the reviewed literature.

Impact of Substituent Effects on Reaction Mechanisms

A detailed discussion on the impact of substituent effects on the reaction mechanisms of this compound derivatives cannot be provided due to the absence of relevant experimental studies.

2,2,5 Trimethylpiperidin 3 One As a Building Block in Complex Organic Synthesis

Utilization of Piperidinone Scaffolds in the Construction of Advanced Molecules

Piperidinone scaffolds are ubiquitous structural motifs found in numerous natural products and are considered crucial components in pharmaceutical research. acs.org Their utility stems from their versatility as synthetic templates for creating a wide range of advanced molecules. The piperidine (B6355638) ring system is a common feature in many approved drugs, highlighting its importance in medicinal chemistry. researchgate.net

One significant application of piperidinone scaffolds is in the synthesis of analogues of established drugs. For instance, chiral 2-substituted 4-piperidone (B1582916) building blocks are instrumental in preparing derivatives of Donepezil (B133215), a drug used in the treatment of Alzheimer's disease. acs.orgresearchgate.netkcl.ac.uk By modifying the piperidine moiety, researchers can conduct structure-activity relationship (SAR) studies to develop compounds with potentially enhanced biological activity. acs.orgresearchgate.net This approach allows for the fine-tuning of a drug's properties to improve efficacy or reduce side effects.

Furthermore, piperidinone scaffolds serve as mimics for natural compounds. For example, 3,5-Bis(ylidene)-4-piperidone structures are considered mimics of curcumin (B1669340) and exhibit a wide range of biological properties, making them interesting candidates for drug development. diva-portal.org The ability to use the piperidinone core to construct such complex natural product-like molecules underscores its importance as a versatile building block in organic synthesis. nih.gov

Table 1: Examples of Advanced Molecules Synthesized from Piperidinone Scaffolds

| Precursor Scaffold | Synthesized Molecule/Analogue | Application/Significance |

|---|---|---|

| Chiral 2-substituted 4-piperidones | Donepezil Analogues | Acetylcholinesterase inhibitors for Alzheimer's disease treatment acs.orgresearchgate.net |

| 3,5-Bis(ylidene)-4-piperidones | Curcumin Mimics | Exhibit diverse biological properties for drug development diva-portal.org |

Synthesis of Nitrogen-Containing Heterocycles Employing the Piperidinone Core

The piperidinone core is not only a terminal scaffold but also a key intermediate for the synthesis of a diverse array of other nitrogen-containing heterocycles. frontiersin.orgnih.govmdpi.com The reactivity of the ketone and the nitrogen atom within the ring allows for various transformations, leading to more complex heterocyclic systems.

One common strategy involves the conversion of the piperidinone moiety into other functionalized piperidines. For example, bicyclic piperidinones, synthesized via methods like photochemical [2 + 2] intramolecular cycloaddition, can be readily reduced to the corresponding piperidines. nih.gov This provides access to complex, bridged ring systems that are of interest in medicinal chemistry. Iron-catalyzed reductive amination of precursor molecules can also proceed through a piperidinone intermediate to yield substituted piperidines, pyrrolidines, and azepanes. nih.gov

Moreover, the piperidinone scaffold can be elaborated to form fused heterocyclic systems. Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) of chiral nitrogen-containing precursors can produce enantioenriched tetrahydropyridine-based structures. researchgate.net These resulting dienes are then suitable for further transformations, such as Diels-Alder reactions, to effectively yield more complex bicyclic structures, expanding the molecular diversity accessible from the piperidinone core. researchgate.net

Applications in the Development of Chiral Synthetic Intermediates

Piperidinone scaffolds are of paramount importance in asymmetric synthesis, serving as key intermediates for the preparation of chiral molecules. researchgate.net The ability to introduce stereocenters into the piperidine ring in a controlled manner is crucial for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

A notable application is the synthesis of chirally resolved 2-substituted 4-piperidones from commercially available starting materials. acs.org These chiral building blocks are then used to assemble biologically relevant piperidine-based scaffolds with controlled stereochemistry. acs.org For example, they have been used to produce novel analogues of donepezil that are stereochemically enriched at position 2 of the piperidine ring. acs.org The development of efficient methods, such as the double aza-Michael reaction, provides an atom-efficient route to these valuable chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.orgresearchgate.net

The synthesis of chiral N-heterocycles like piperidines is a significant area of synthetic chemistry. nih.gov Asymmetric synthesis of 2,3-cis-disubstituted piperidines, which bear two consecutive chiral centers, presents a considerable challenge. nih.gov Methodologies such as regiospecific and enantioselective cyclizative aminoboration, using copper catalysts, have been developed to address this challenge, yielding a range of 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov The utility of these chiral intermediates is demonstrated by their use in the synthesis of key components of drugs like avacopan (B605695) and L-733,060. nih.gov

Table 2: U.S. FDA-Approved Drugs (2015-2020) Containing Chiral Piperidine Moieties

| Drug Name | Therapeutic Use |

|---|---|

| Avycaz | Antibacterial |

| Cotellic | Anticancer |

| Varubi | Antiemetic |

| Zejula | Anticancer |

| Daurismo | Anticancer |

| Galafold | Fabry disease treatment |

| Akynzeo | Antiemetic |

| Ubrelvy | Migraine treatment |

| Recarbrio | Antibacterial |

Source: This table is compiled from information regarding drugs approved from 2015 to June 2020 that contain chiral piperidine scaffolds. researchgate.net

Development of Novel Synthetic Methodologies Based on Piperidinone Scaffolds

The importance of the piperidinone scaffold has driven the development of numerous novel synthetic methodologies to access these structures efficiently and with high degrees of stereochemical and functional group diversity. researchgate.net These modern synthetic methods often focus on atom economy, step efficiency, and the ability to generate molecular complexity from simple starting materials.

One innovative approach is the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of diverse substituted 2-piperidinones from readily available inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov This mild protocol demonstrates excellent chemoselectivity and tolerates a wide range of functional groups. nih.gov Another powerful technique is the four-component synthesis of piperidone scaffolds, which involves an in-situ generation of an azadiene intermediate followed by an intermolecular Diels-Alder reaction. researchgate.net This multicomponent reaction (MCR) allows for the incorporation of significant skeletal, functional, and stereochemical diversity in the final piperidone products from simple, readily available reactants. researchgate.net

Other advanced methodologies include:

Double Aza-Michael Reaction: A concise and high-yielding atom-efficient method to access chiral 2-substituted 4-piperidone building blocks. researchgate.netkcl.ac.uk

Photochemical [2 + 2] Intramolecular Cycloaddition: A method for obtaining bicyclic piperidinones from dienes, which are useful for synthesizing analogues of antischizophrenia agents. nih.gov

Iron-Catalyzed Reductive Amination: This cascade reaction proceeds via a piperidinone intermediate to efficiently prepare various substituted N-heterocycles. nih.gov

These novel strategies represent significant advances in organic synthesis, providing chemists with powerful tools to construct complex molecules based on the versatile piperidinone scaffold.

Table 3: Overview of Novel Synthetic Methodologies for Piperidinone Scaffolds

| Methodology | Description | Key Features |

|---|---|---|

| Organophotocatalysed [1 + 2 + 3] Strategy | One-step synthesis from ammonium salts, alkenes, and unsaturated carbonyls. | Mild conditions, high chemoselectivity, wide functional group tolerance. nih.gov |

| Four-Component Diels-Alder Reaction | Combination of an aldehyde, ammonia (B1221849) equivalent, acyl chloride, and dienophile. | High diversity (skeletal, functional, stereochemical) in a single operation. researchgate.net |

| Double Aza-Michael Reaction | Atom-efficient reaction of divinyl ketones to form chiral piperidones. | Concise, high-yielding access to chiral building blocks. acs.orgresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2,5-Trimethylpiperidin-3-one |

| 3,5-Bis(ylidene)-4-piperidone |

| Acryloyl chloride |

| Avacopan |

| Belaperidone |

| Curcumin |

| Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate |

| Donepezil |

| Ethyl chloroformate |

| L-733,060 |

| Maleic anhydride |

| Piperidine |

| Tetrahydroisoquinoline |

| Tetrahydropyridine |

Advanced Analytical Method Development for 2,2,5 Trimethylpiperidin 3 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of 2,2,5-Trimethylpiperidin-3-one from reaction byproducts, starting materials, and potential degradation products. Various chromatographic techniques offer distinct advantages in terms of resolution, speed, and scale, making them suitable for different analytical challenges, from routine purity checks to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the purity assessment of piperidone derivatives. nih.govresearchgate.net This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is typically effective, providing excellent separation from polar and nonpolar impurities. wiley-vch.denih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to ensure the protonation of the amine and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it ideal for high-throughput screening and detailed impurity profiling. nih.gov

Table 1: Representative HPLC/UHPLC Method for Purity Analysis

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 10% to 90% B over 20 min | 10% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov this compound, being a relatively small molecule, can be amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. chemrxiv.org For piperidine (B6355638) derivatives, specialized columns with base-deactivated stationary phases are often employed to prevent peak tailing caused by the interaction of the basic nitrogen atom with active sites on the column. nih.gov If the compound exhibits insufficient volatility or thermal stability, derivatization with agents like pentafluorobenzoyl chloride can be performed prior to analysis to enhance its chromatographic properties. oup.comnih.gov

Table 2: Typical Gas Chromatography Method Parameters

| Parameter | GC-FID Condition | GC-MS Condition |

| Column | Fused Silica (B1680970) Capillary, e.g., CP-Volamine (30 m x 0.32 mm, 5 µm) | Fused Silica Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Inlet Temperature | 250 °C | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 250 °C at 15 °C/min, hold for 5 min | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C | Mass Spectrometer (MS) |

| MS Ionization | N/A | Electron Ionization (EI) at 70 eV |

| MS Scan Range | N/A | m/z 40-400 |

Mass spectrometry provides characteristic fragmentation patterns for piperidine alkaloids, which are invaluable for confirming the identity of the target compound and elucidating the structure of unknown impurities. researchgate.netcaymanchem.comnih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying fractions during purification, and preliminary purity assessment. unodc.org For piperidine compounds, silica gel plates are commonly used as the stationary phase. scielo.br The mobile phase is typically a mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) to achieve optimal separation. scielo.br

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with a smaller and more uniform particle size, leading to higher resolution, greater sensitivity, and the potential for quantitative analysis through densitometry. nih.govjapsonline.comresearchgate.net